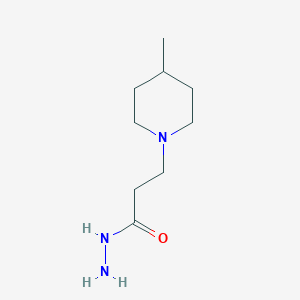

3-(4-Methyl-1-piperidinyl)propanohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-(4-Methyl-1-piperidinyl)propanohydrazide” is a specialty product for proteomics research . It has a molecular formula of C9H19N3O and a molecular weight of 185.27 .

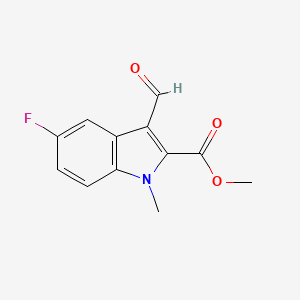

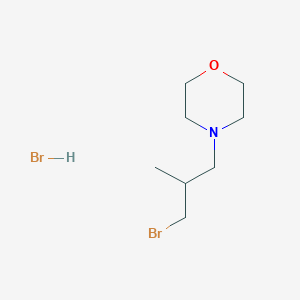

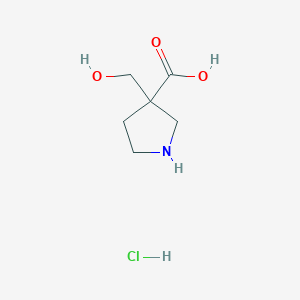

Molecular Structure Analysis

The molecular structure of “3-(4-Methyl-1-piperidinyl)propanohydrazide” is defined by its molecular formula, C9H19N3O . This indicates that it contains 9 carbon atoms, 19 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom.Aplicaciones Científicas De Investigación

Anticholinergic Metabolites and Urinary Bladder Myocytes

The study by Zhu et al. (2008) investigated the effects of two main metabolites of Propiverine (M-1 and M-2) on voltage-dependent L-Type Ca2+ currents and Ca2+ transients in murine urinary bladder myocytes. M-1 acted as a Ca2+ channel antagonist, inhibiting inward Ca2+ currents, while M-2 exhibited antimuscarinic actions, suggesting potential applications in treating overactive bladder syndrome through modulation of bladder muscle excitability Zhu et al., 2008.

Anticancer Agents

Rehman et al. (2018) synthesized new propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, evaluating them as promising anticancer agents. Certain derivatives demonstrated significant anticancer activity, highlighting the potential of 4-piperidinyl compounds in developing new cancer therapies Rehman et al., 2018.

Antimicrobial Activity

Khalid et al. (2016) reported the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, which exhibited moderate to significant antimicrobial activity. This study contributes to the understanding of the antimicrobial properties of piperidinyl compounds, potentially offering a basis for the development of new antibiotics Khalid et al., 2016.

Antimycobacterial Activity

Kumar et al. (2008) discovered antimycobacterial spiro-piperidin-4-ones through an atom economic and stereoselective synthesis. One compound, in particular, showed promising in vitro and in vivo activity against Mycobacterium tuberculosis, indicating potential applications in treating tuberculosis Kumar et al., 2008.

Direcciones Futuras

Propiedades

IUPAC Name |

3-(4-methylpiperidin-1-yl)propanehydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N3O/c1-8-2-5-12(6-3-8)7-4-9(13)11-10/h8H,2-7,10H2,1H3,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAVRRDMTPUMOED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)CCC(=O)NN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Methylpiperidin-1-yl)propanehydrazide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1'-(3-(4-Methoxyphenyl)propanoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2635119.png)

![3-Phenyl-5-propyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2635121.png)

![N'-[(1E)-(3-phenoxyphenyl)methylene]adamantane-1-carbohydrazide](/img/structure/B2635128.png)

![2-methyl-N-(thiophen-3-ylmethyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2635131.png)

![3-[(4-bromophenyl)sulfonyl]-N-[3-(methylsulfanyl)phenyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2635133.png)